A Comprehensive Technical Guide to 1-Phenyloctan-1-ol for Advanced Research Applications
A Comprehensive Technical Guide to 1-Phenyloctan-1-ol for Advanced Research Applications
Executive Summary: This guide provides an in-depth analysis of 1-phenyloctan-1-ol, a chiral secondary benzylic alcohol. While specific experimental data for this long-chain alcohol is limited, this document synthesizes information from its constituent functional groups, closely related structural analogs, and established chemical principles. We will explore its core physicochemical properties, predict its spectroscopic signature, detail its chemical reactivity, and provide validated protocols for its synthesis and purification. The objective is to equip researchers, particularly in organic synthesis and drug development, with the foundational knowledge and practical methodologies required to effectively utilize 1-phenyloctan-1-ol as a versatile chemical building block.
Molecular Identity and Core Physicochemical Properties
1-Phenyloctan-1-ol is characterized by a phenyl group and a hydroxyl group attached to the same carbon atom (C1) of an eight-carbon alkyl chain. This structure classifies it as a secondary, benzylic, and chiral alcohol, features that dictate its physical behavior and chemical reactivity.
Compound Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-phenyloctan-1-ol | PubChem |
| CAS Number | 19396-73-7 | PubChem |
| Molecular Formula | C₁₄H₂₂O | PubChem |
| Molecular Weight | 206.32 g/mol | PubChem |
| Canonical SMILES | CCCCCCCC(C1=CC=CC=C1)O | PubChem |
| InChIKey | MNBCPXKENXMEEJ-UHFFFAOYSA-N | PubChem |
Physicochemical Data
Experimental data for 1-phenyloctan-1-ol is not widely published. The values presented below are a combination of computed data and estimations based on trends observed in shorter-chain analogs like 1-phenylethanol and 1-phenylpropan-1-ol.[1][2] As the alkyl chain length increases, melting and boiling points are expected to rise, while solubility in polar solvents like water is expected to decrease significantly.
| Property | Value / Expected Behavior | Rationale / Analog Comparison |
| Physical State | Colorless liquid or low-melting solid | Shorter analogs are liquids or low-melting solids.[1][2] |
| Boiling Point | > 220 °C (at atm. pressure) | Extrapolated from analogs (1-phenylethanol: 204 °C, 1-phenylpropan-1-ol: 219 °C).[2][3] |
| Density | ~0.95 - 0.98 g/cm³ | Expected to be slightly less dense than water, similar to analogs (~1.0 g/cm³).[1] |
| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., ethanol, diethyl ether, THF, DCM, hexanes).[4] | Increased lipophilicity from the C8 chain dominates. Analogs are sparingly soluble in water but miscible with organic solvents.[1][4] |
| logP (Octanol/Water) | ~4.5 (Computed) | The long alkyl chain imparts significant nonpolar character. |
Spectroscopic Signature: A Multi-Platform Analysis
The structural characterization of 1-phenyloctan-1-ol relies on a combination of spectroscopic techniques. Each method provides unique and complementary information, allowing for unambiguous identification and purity assessment. The following data is predicted based on well-established principles and data from analogous compounds.[5]
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the characteristic absorptions of the hydroxyl and phenyl groups.
-
O-H Stretch: A strong, broad absorption band is expected in the region of 3600-3200 cm⁻¹, characteristic of an alcohol's hydroxyl group.
-
C-H (sp²) Stretch: Aromatic C-H stretching will appear as a series of sharp peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[5]
-
C-H (sp³) Stretch: Aliphatic C-H stretching from the octyl chain will be observed as strong, sharp peaks just below 3000 cm⁻¹.[5]
-
C=C (Aromatic) Stretch: Phenyl ring C=C stretching vibrations will produce one or more medium-to-strong peaks in the 1600-1450 cm⁻¹ region.
-
C-O Stretch: A strong C-O stretching band for a secondary alcohol is expected around 1100-1050 cm⁻¹.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, revealing the connectivity and chemical environment of every proton and carbon atom.[6]
-
¹H NMR:
-
Phenyl Protons (C₆H₅): A multiplet integrating to 5 protons is expected between δ 7.2-7.4 ppm.[5]
-
Benzylic Proton (CH-OH): This proton, being adjacent to both the phenyl ring and the hydroxyl group, will be deshielded. A triplet or doublet of doublets is expected around δ 4.6-4.8 ppm.
-
Hydroxyl Proton (OH): A broad singlet, whose chemical shift is concentration and solvent-dependent, typically appearing between δ 1.5-3.0 ppm.[5]
-
Methylene Protons (CH₂): The spectrum will contain a series of multiplets for the six methylene groups of the octyl chain, from approximately δ 1.2-1.8 ppm.
-
Terminal Methyl Protons (CH₃): A triplet integrating to 3 protons is expected at the most upfield position, around δ 0.8-0.9 ppm.[5]
-
-
¹³C NMR:
-
Phenyl Carbons (C₆H₅): Multiple signals are expected in the aromatic region (δ 125-145 ppm). The carbon attached to the alkyl chain (ipso-carbon) will be distinct.[5]
-
Benzylic Carbon (C-OH): This carbon will be found in the range of δ 70-76 ppm.[5]
-
Alkyl Carbons (C₇H₁₅): A series of signals for the seven other carbons of the octyl chain will appear in the upfield region, typically from δ 14-40 ppm.[5]
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and key structural information through fragmentation analysis.[7] The molecular ion (M⁺) for 1-phenyloctan-1-ol would be at m/z = 206.
-
Benzylic Cleavage (α-cleavage): The most characteristic fragmentation for benzylic alcohols is cleavage of the C-C bond adjacent to the ring.[8][9] This results in the loss of the C₇H₁₅ alkyl radical, leading to a highly stable, resonance-delocalized fragment ion at m/z = 107 ([C₆H₅CHOH]⁺). This is often the base peak in the spectrum.
-
Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion is another common fragmentation pathway for alcohols, which would produce a peak at m/z = 188 (M-18).[9]
Chemical Reactivity and Synthetic Potential
The reactivity of 1-phenyloctan-1-ol is centered around its secondary hydroxyl group. This functionality allows it to serve as a versatile intermediate for a wide range of chemical transformations.[10]
-
Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, 1-phenyloctan-1-one. This is a foundational transformation, as the resulting ketone is a versatile intermediate for C-C bond-forming reactions.[10] Common oxidizing agents include pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane for controlled oxidation.
-
Esterification: Reaction with carboxylic acids (Fischer esterification) or, more efficiently, with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine), will yield the corresponding esters. These derivatives can be explored for altered biological activity or as fragrance compounds.
-
Etherification: Conversion of the alcohol to its alkoxide with a strong base (e.g., NaH) followed by reaction with an alkyl halide (Williamson ether synthesis) produces ethers.
-
Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate) and subsequently displaced by a nucleophile.
Caption: Key chemical transformations of 1-phenyloctan-1-ol.
Methodologies for Synthesis and Purification
Two primary, reliable routes for the synthesis of 1-phenyloctan-1-ol are the Grignard reaction and the reduction of the corresponding ketone. The choice of method depends on the availability of starting materials.
Protocol: Synthesis via Grignard Reaction
This is the most direct method for creating the C-C bond and the alcohol functionality in a single pot. It involves the nucleophilic addition of an organometallic reagent (heptylmagnesium bromide) to an aldehyde (benzaldehyde).[11][12]
Causality: The Grignard reagent, C₇H₁₅MgBr, is a powerful nucleophile and a strong base. The carbon attached to magnesium is highly polarized and attacks the electrophilic carbonyl carbon of benzaldehyde.[13] Anhydrous conditions are critical because any protic solvent (like water) will protonate and destroy the Grignard reagent.[13]
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is perfectly dry and the system is under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small portion of a solution of 1-bromoheptane in anhydrous diethyl ether or THF to the flask. Initiation may require gentle warming. Once the reaction begins (evidenced by cloudiness and gentle reflux), add the remaining 1-bromoheptane solution dropwise at a rate that maintains a steady reflux. After addition, continue to reflux for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Benzaldehyde: Cool the Grignard solution to 0 °C using an ice bath. Add a solution of benzaldehyde in anhydrous ether to the dropping funnel. Add the benzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[12]
-
Workup (Quenching): After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Cool the flask again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[14] This protonates the intermediate alkoxide to form the alcohol and precipitates magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-phenyloctan-1-ol.
Caption: Workflow for the synthesis of 1-phenyloctan-1-ol via Grignard reaction.
Protocol: Synthesis via Ketone Reduction
This method is ideal if 1-phenyloctan-1-one is readily available. The reduction of a ketone to a secondary alcohol is a highly efficient and clean reaction.
Causality: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that provides a source of hydride ions (H⁻). The hydride attacks the electrophilic carbonyl carbon, and a subsequent workup with a protic source protonates the resulting alkoxide to yield the alcohol.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve 1-phenyloctan-1-one in a suitable protic solvent like methanol or ethanol.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The reaction is typically exothermic.
-
Reaction Monitoring: After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
-
Workup: Carefully add 1M HCl dropwise to neutralize the excess NaBH₄ and quench the reaction.
-
Purification: Remove the bulk of the organic solvent via rotary evaporation. Add water and extract the product with ethyl acetate or dichloromethane. Dry the organic layer and evaporate the solvent to yield the product.
Purification Protocol
For most applications, the crude product from either synthesis will require purification, typically by flash column chromatography on silica gel.
-
Slurry Preparation: Dissolve the crude oil in a minimal amount of the chromatography eluent.
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent like hexanes.
-
Loading and Elution: Load the sample onto the column. Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 5-10% ethyl acetate). The less polar byproducts (like biphenyl from the Grignard reaction) will elute first, followed by the desired alcohol.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure 1-phenyloctan-1-ol.
Applications in Research and Development
The unique structure of 1-phenyloctan-1-ol makes it a valuable molecule for synthetic and medicinal chemistry.
As a Chiral Building Block
1-Phenyloctan-1-ol possesses a chiral center at the carbinol carbon. Enantiomerically pure forms, obtained either through asymmetric synthesis (e.g., chiral reduction of the ketone) or resolution of the racemate, are valuable building blocks.[15][16] These chiral alcohols are precursors for synthesizing enantiopure pharmaceuticals where stereochemistry is critical for biological activity.
A Scaffold for Medicinal Chemistry
The phenyl-alcohol motif is a common feature in many biologically active molecules and approved drugs (e.g., pseudoephedrine, certain beta-blockers).[17][18] 1-Phenyloctan-1-ol can serve as a starting point or scaffold for creating libraries of new chemical entities. By modifying the phenyl ring, derivatizing the hydroxyl group, or altering the alkyl chain, medicinal chemists can systematically explore the structure-activity relationship (SAR) of new compounds to optimize for potency and selectivity against a biological target.[19]
Caption: Role of 1-phenyloctan-1-ol as a scaffold in drug discovery.
Safety, Handling, and Storage
No specific safety data sheet (SDS) exists for 1-phenyloctan-1-ol. The following guidance is based on data for structurally similar benzylic alcohols like benzyl alcohol and 1-phenylpropan-1-ol.[20][21][22]
| Aspect | Guideline | Source / Rationale |
| GHS Hazards | Warning. May be harmful if swallowed. May cause skin and serious eye irritation. | Based on analogs which show acute oral toxicity and are classified as skin/eye irritants.[1][21] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, lab coat. | Standard practice for handling organic chemicals.[23][24] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors. Avoid contact with skin and eyes. Keep away from ignition sources.[20][23] | General precautions for handling combustible organic liquids.[22] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Store away from strong oxidizing agents.[20][22] | Benzylic alcohols can be slowly oxidized by air.[20] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Ingestion: Rinse mouth. Call a physician. Inhalation: Move to fresh air. | Standard first aid procedures for chemical exposure.[21][23] |
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